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Compound of Interest

Compound Name: CG-806

Cat. No.: B606623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of CG-806
(Luxeptinib), a potent multi-kinase inhibitor. The following protocols detail essential procedures

for cell culture, viability assays, apoptosis analysis, and target engagement studies.

Mechanism of Action
CG-806 is a non-covalent inhibitor that simultaneously targets multiple kinases crucial for

cancer cell proliferation and survival. Its primary targets include FMS-like tyrosine kinase 3

(FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1] By co-targeting these kinases,

CG-806 demonstrates broad anti-leukemic activity in acute myeloid leukemia (AML),

irrespective of FLT3 mutational status.[1] In FLT3-mutant cells, CG-806 induces G1 phase cell

cycle arrest, while in FLT3 wild-type cells, it leads to G2/M phase arrest.[1] This multi-targeted

approach aims to overcome drug resistance and effectively induce apoptosis in malignant cells.

[1]
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Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic procedures for culturing cancer cell lines for use in experiments

with CG-806.

Materials:

Cancer cell line of interest (e.g., MV4-11 for AML)

Complete growth medium (specific to the cell line, e.g., RPMI-1640 for MV4-11)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA (for adherent cells)

Phosphate-Buffered Saline (PBS)

Sterile cell culture flasks, plates, and pipettes

Humidified incubator (37°C, 5% CO₂)
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Procedure:

Culture cells in the appropriate complete medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

For suspension cells like MV4-11, subculture every 2-3 days by diluting the cell suspension

in fresh medium to maintain exponential growth.

For adherent cells, subculture when they reach 70-80% confluency. Aspirate the medium,

wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete

medium and re-plate at the desired density.

Regularly check cell viability and morphology using a microscope.

Protocol 2: Cell Viability (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells to determine viability and the

cytotoxic effects of CG-806.

Materials:

CG-806 (stock solution in DMSO)

Cancer cells

Complete growth medium

Sterile 96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution

Solubilization solution (e.g., DMSO or a dedicated lysis buffer)

Microplate reader

Procedure:
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Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere

(for adherent cells) or stabilize overnight.

Prepare serial dilutions of CG-806 in complete growth medium.

Remove the old medium and add 100 µL of the medium containing various concentrations of

CG-806 to the wells. Include a vehicle control (DMSO) and a no-cell background control.

Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO₂.[2]

Add 10-20 µL of MTT or MTS solution to each well and incubate for 1-4 hours at 37°C.[4][5]

If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan

crystals.[4] Mix gently to ensure complete solubilization.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for

MTS) using a microplate reader.[4][5]

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot

the results to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

CG-806 treated and untreated cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Cold PBS

Flow cytometer

Procedure:
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Seed and treat cells with desired concentrations of CG-806 for the desired time period.

Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect.

Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 200 x g) for 5

minutes.[6][7]

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6

cells/mL.

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI

negative, early apoptotic cells are Annexin V positive and PI negative, and late

apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 4: Western Blot Analysis for Target
Engagement
This protocol is used to detect the levels of specific proteins and their phosphorylation status to

confirm the mechanism of action of CG-806.

Materials:

CG-806 treated and untreated cells

Ice-cold PBS

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Cell scraper (for adherent cells)

Microcentrifuge
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BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-BTK, anti-BTK, anti-p-Aurora Kinase,

anti-Aurora Kinase, anti-PARP, anti-Caspase-3)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with CG-806 for the desired time.

Wash cells twice with ice-cold PBS and lyse them with ice-cold lysis buffer.[8]

Scrape adherent cells and collect the lysate. Incubate on ice for 20-30 minutes.[8]

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[8]

Determine the protein concentration of the supernatant using a BCA assay.

Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[8]

Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel and

perform electrophoresis.[8]

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

[9]

Incubate the membrane with the primary antibody (at the recommended dilution) overnight at

4°C with gentle agitation.[10]

Wash the membrane three times with TBST for 5 minutes each.[10]

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[10]

Wash the membrane again three times with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.
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Caption: CG-806 signaling pathway inhibition.
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Caption: General experimental workflow for CG-806 in vitro testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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